(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate is a chemical compound with a complex structure that includes a fluorenyl group and a formylphenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methanol with 3-formylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (9H-Fluoren-9-yl)methyl (3-carboxyphenyl)carbamate.
Reduction: (9H-Fluoren-9-yl)methyl (3-hydroxyphenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluorenyl group provides hydrophobic interactions, while the formyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- (2S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
- 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
Uniqueness
(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate is unique due to the presence of both a fluorenyl group and a formylphenyl carbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
206537-34-0 |
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Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-formylphenyl)carbamate |
InChI |
InChI=1S/C22H17NO3/c24-13-15-6-5-7-16(12-15)23-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-13,21H,14H2,(H,23,25) |
InChI Key |
COPBBEAKHWJTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C=O |
Origin of Product |
United States |
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